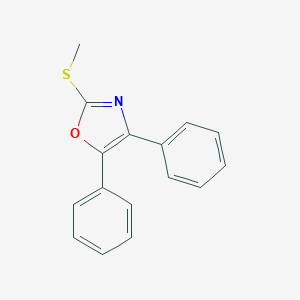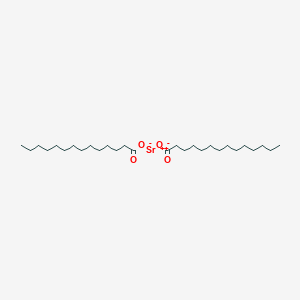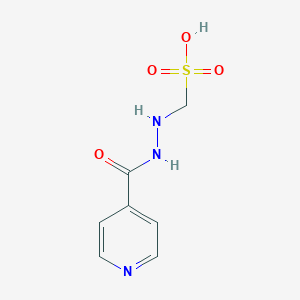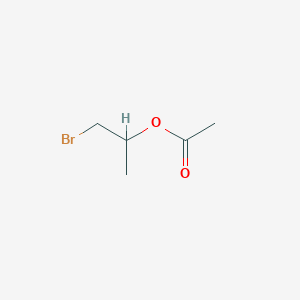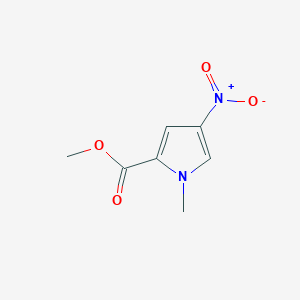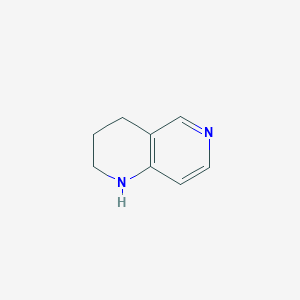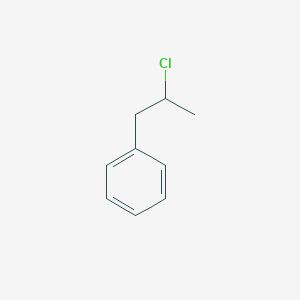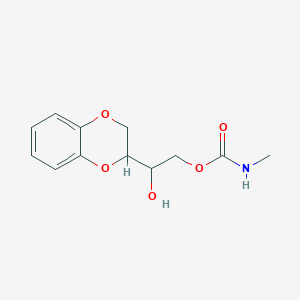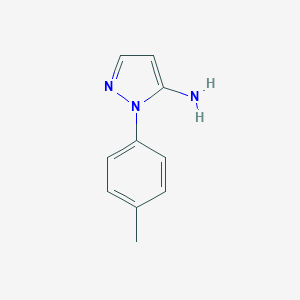
(2,2'-Bipyridine)dichloroplatinum(II)
Descripción general
Descripción
(2,2'-Bipyridine)dichloroplatinum(II) is a useful research compound. Its molecular formula is C10H8Cl2N2Pt and its molecular weight is 422.2 g/mol. The purity is usually 95%.
The exact mass of the compound (2,2'-Bipyridine)dichloroplatinum(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2,2'-Bipyridine)dichloroplatinum(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2'-Bipyridine)dichloroplatinum(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Self-Assembly and Chromic Phenomena : Mono- and di-nuclear organoplatinum(II) monomers with cyclometalated 6-phenyl-2,2'-bipyridine ligands exhibit solvato- and iono-chromic phenomena. This is achieved through manipulating non-covalent PtPt metal-metal and π-π stacking interactions in self-assembly processes (Chen et al., 2018).
Anticancer Agents : Complexes like (2,2'-Bipyridine)dichloroplatinum(II) are significant in chemotherapy, particularly in targeting solid tumors. The paper discusses the effectiveness of these compounds and their drawbacks, such as general cellular toxicity and lack of specificity to cancer cells (Larsen et al., 2015).
Ligand Geometry and Luminescence : Proton magnetic resonance studies of various group VIII-polypyridine complexes, including (2,2'-Bipyridine)dichloroplatinum(II), provide insights into the symmetry of the complex and the geometry of the ligand, which can explain luminescence behavior (Elytle et al., 1971).
Photolabile Caging Groups for Amines : Ruthenium bis(bipyridine) complexes have been synthesized where the inorganic moiety acts as a photolabile protecting group. These complexes release a molecule of ligand upon irradiation with visible light, making them suitable for biological caged compounds (Zayat et al., 2006).
Antitumor Agents : Rollover cyclometalated Pt compounds based on 2,2'-bipyridine have shown potent antitumor activity in vitro and in vivo. These compounds, varying in co-ligands, demonstrate a correlation between biological activity and reactivity with biomolecules (Babak et al., 2018).
Synthesis and Characterization of Ruthenium Complexes : The study involves synthesizing ruthenium(II) complexes with substituted diimine ligands and analyzing their properties, including electrochemical parameters and absorption spectra. This is crucial in understanding the applications of these complexes in various fields (Al-Noaimi et al., 2008).
Palladium(II) Complexes as Anticancer Agents : Palladium(II) complexes with 2,2'-bipyridine and amino acids have shown growth inhibition against various tumor cells. These complexes offer potential as alternative chemotherapy agents (Puthraya et al., 1986).
Luminescent Probes for Hypochlorous Acid in Cells : A functional ruthenium(II) complex was developed as a luminescent probe for imaging hypochlorous acid in living cells. This highlights the potential of such complexes in biological and medical research (Ye et al., 2014).
Electrogenerated Chemiluminescence : The study explores the electrochemistry and emission from systems containing tris(2,2'-bipyridine)ruthenium(II) dichloride, providing insights into the electrogenerated chemiluminescence of these complexes (Tokel et al., 1972).
Synthesis and Application in Dye-Sensitized Solar Cells : A heteroleptic ruthenium complex with a heteroaromatic-4,4'-pi-conjugated 2,2'-bipyridine was synthesized for use in dye-sensitized solar cells, achieving significant photovoltaic efficiencies. This demonstrates the potential of these complexes in renewable energy technologies (Abbotto et al., 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that similar platinum complexes interact with dna molecules, causing dna damage and leading to cell death .
Mode of Action
Under 254 nm irradiation, (2,2’-Bipyridine)dichloroplatinum(II) is converted to a different compound in a solvent-initiated process . The reaction is nearly zero order throughout, with the rate decreasing slightly with increasing starting concentration . The species that reacts with (2,2’-Bipyridine)dichloroplatinum(II) is believed to be CCl3OO .
Biochemical Pathways
It’s known that similar platinum complexes can interfere with dna replication and transcription, disrupting cellular processes .
Pharmacokinetics
Similar platinum complexes are known to have variable absorption, distribution, metabolism, and excretion profiles, which can impact their bioavailability .
Result of Action
Similar platinum complexes are known to cause dna damage, leading to cell death .
Action Environment
The action, efficacy, and stability of (2,2’-Bipyridine)dichloroplatinum(II) can be influenced by various environmental factors. For instance, the reaction of (2,2’-Bipyridine)dichloroplatinum(II) under 254 nm irradiation is a solvent-initiated process . Therefore, the choice of solvent can significantly impact the reaction. Furthermore, the reaction rate decreases slightly with increasing starting concentration , indicating that the concentration of (2,2’-Bipyridine)dichloroplatinum(II) in the environment can also influence its action.
Propiedades
IUPAC Name |
dichloroplatinum;2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH.Pt/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQNEQKKLNWXEM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422000 | |
| Record name | (2,2'-Bipyridine)dichloroplatinum(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13965-31-6 | |
| Record name | (2,2'-Bipyridine)dichloroplatinum(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2'-Bipyridine)dichloroplatinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of benzoporphyrin derivatives relate to their photodynamic activity against cancer cells?
A2: The second abstract explores the photodynamic activity of cationic benzoporphyrin-based photosensitizers against bladder cancer cells. It highlights that modifying the benzoporphyrin structure through alkylation or complexation with (2,2′-bipyridine)dichloroplatinum(II) impacts their singlet oxygen generation and consequently, their phototoxicity. [] This suggests a structure-activity relationship where specific modifications on the benzoporphyrin scaffold can enhance its therapeutic potential as a photosensitizer.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


